molecular formula C15H20BrNO3 B4232722 2-[(3-Bromo-5-methoxy-4-prop-2-ynoxyphenyl)methylamino]butan-1-ol

2-[(3-Bromo-5-methoxy-4-prop-2-ynoxyphenyl)methylamino]butan-1-ol

Cat. No.: B4232722
M. Wt: 342.23 g/mol
InChI Key: PJSBGIDOOWNTTL-UHFFFAOYSA-N
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Description

2-[(3-Bromo-5-methoxy-4-prop-2-ynoxyphenyl)methylamino]butan-1-ol is a complex organic compound with a unique structure that includes a bromine atom, a methoxy group, and a propynyl group attached to a benzylamine backbone

Preparation Methods

The synthesis of 2-[(3-Bromo-5-methoxy-4-prop-2-ynoxyphenyl)methylamino]butan-1-ol typically involves multiple steps, including the formation of the benzylamine backbone and the introduction of the bromine, methoxy, and propynyl groups. One common synthetic route involves the following steps:

    Formation of the benzylamine backbone: This can be achieved through a reductive amination reaction, where a benzaldehyde derivative is reacted with an amine in the presence of a reducing agent.

    Introduction of the bromine atom: This step can be carried out using a bromination reaction, where the benzylamine derivative is treated with a brominating agent such as N-bromosuccinimide (NBS).

    Attachment of the propynyl group: This step can be carried out using a Sonogashira coupling reaction, where the benzylamine derivative is reacted with a propynyl halide in the presence of a palladium catalyst.

Industrial production methods for this compound may involve similar synthetic routes but are typically optimized for large-scale production, including the use of continuous flow reactors and automated synthesis equipment.

Chemical Reactions Analysis

2-[(3-Bromo-5-methoxy-4-prop-2-ynoxyphenyl)methylamino]butan-1-ol can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of corresponding alcohols or amines.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium azide or potassium cyanide.

    Coupling Reactions: The propynyl group in the compound can participate in coupling reactions such as Sonogashira coupling or Suzuki-Miyaura coupling, leading to the formation of more complex molecules.

Scientific Research Applications

2-[(3-Bromo-5-methoxy-4-prop-2-ynoxyphenyl)methylamino]butan-1-ol has several scientific research applications, including:

    Organic Synthesis: The compound can be used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of novel therapeutic agents targeting specific biological pathways.

    Biological Research: The compound can be used in biological studies to investigate its effects on various cellular processes and its potential as a therapeutic agent.

    Industrial Applications: The compound can be used in the development of new materials and chemicals with specific properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 2-[(3-Bromo-5-methoxy-4-prop-2-ynoxyphenyl)methylamino]butan-1-ol involves its interaction with specific molecular targets and pathways. The compound’s bromine, methoxy, and propynyl groups can interact with various enzymes and receptors, leading to changes in cellular processes. For example, the compound may inhibit certain enzymes involved in metabolic pathways or modulate the activity of specific receptors, leading to therapeutic effects.

Comparison with Similar Compounds

2-[(3-Bromo-5-methoxy-4-prop-2-ynoxyphenyl)methylamino]butan-1-ol can be compared with other similar compounds, such as:

    3-{[3-Bromo-5-methoxy-4-(2-propyn-1-yloxy)benzylidene]amino}-2-(5-chloro-1-benzofuran-2-yl)-4(3H)-quinazolinone: This compound has a similar structure but includes additional functional groups, such as a benzofuran ring and a quinazolinone moiety.

    Methyl 5-bromo-2-methoxypyridine-3-carboxylate: This compound has a similar bromine and methoxy substitution pattern but differs in its overall structure and functional groups.

Properties

IUPAC Name

2-[(3-bromo-5-methoxy-4-prop-2-ynoxyphenyl)methylamino]butan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20BrNO3/c1-4-6-20-15-13(16)7-11(8-14(15)19-3)9-17-12(5-2)10-18/h1,7-8,12,17-18H,5-6,9-10H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJSBGIDOOWNTTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CO)NCC1=CC(=C(C(=C1)Br)OCC#C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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